2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Solubility and Partition Coefficients
Research has investigated the solubilities of various compounds, including 2-methoxybenzoic acid, in different solvents. This work helps in understanding the solubility behavior and partition coefficients of similar compounds like 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid (Hart et al., 2015).
Polymer Science Applications
Substituted benzoic acids, including 2-methoxybenzoic acid, have been used as dopants for polyaniline, influencing its properties. This research opens avenues for using this compound in polymer science (Amarnath & Palaniappan, 2005).
Antimicrobial Applications
A study on 1,3,4-oxadiazole derivatives containing 2-methoxybenzoic acid moieties revealed significant antibacterial and antifungal activities, suggesting potential antimicrobial applications for related compounds (Kumar et al., 2013).
Environmental Analysis
Research on chloromethoxybenzoic acid derivatives, which are structurally related to this compound, focuses on their detection and analysis in environmental samples. This is crucial for monitoring the environmental impact of such compounds (Maga et al., 2021).
Radical Formation and Oxidation Studies
Studies on methoxylated benzoic acids, including their reactions with various oxidizing agents to form radical zwitterions, provide insight into the chemical behavior of similar compounds under oxidative conditions (Steenken et al., 1977).
Environmental Degradation
Investigations into the mineralization and degradation of chloromethoxybenzoic acids in aqueous media, including by methods like electro-Fenton and photoelectro-Fenton, offer insights into environmental degradation pathways for related compounds (Brillas et al., 2003).
Photostabilization Research
Research on compounds like methoxybenzoate and its interactions with molecular oxygen can inform the development of photostabilizers and photoprotected materials, potentially applicable to this compound (Soltermann et al., 1995).
Microbial Metabolism Studies
Explorations into how Pseudomonas putida metabolizes methoxybenzoic acids provide insights into microbial pathways that could potentially involve the metabolism of this compound (Donnelly & Dagley, 1980).
Mechanism of Action
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in cell signaling, protein synthesis, and metabolic processes .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Based on its chemical structure, it may exert its effects by interacting with specific cellular targets, leading to changes in cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
Based on its structure, it may participate in reactions at the benzylic position . The compound could interact with enzymes, proteins, and other biomolecules, but specific interactions are yet to be identified .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLFDCGEQNPXDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.